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Iron stearate

Cat. No.: B1588041
CAS No.: 2980-59-8
M. Wt: 622.8 g/mol
InChI Key: FRVCGRDGKAINSV-UHFFFAOYSA-L
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Description

Contextualization within Metal Carboxylate Chemistry and Material Science

Iron stearate (B1226849) is a metal carboxylate, a compound class formed from a metal cation and the conjugate base of a carboxylic acid. Specifically, iron stearate is the salt or complex formed between iron ions and stearic acid. It primarily exists in two main forms corresponding to the oxidation state of the iron ion: iron(II) stearate, also known as ferrous stearate, and iron(III) stearate, or ferric stearate. smolecule.com These compounds are part of a broader family of metal soaps, which are metal salts of long-chain fatty acids.

In the realm of material science, metal carboxylates like this compound are highly valued for their unique properties. acs.org They often exhibit lamellar structures, where planes of metal ions are separated by long hydrocarbon chains, creating quasi-two-dimensional systems. acs.orgibm.comaip.org This structure influences their physical properties, such as solubility in nonpolar solvents and their behavior at high temperatures. Iron stearates are typically waxy solids, with colors ranging from yellow to brown depending on the oxidation state of the iron and the purity of the compound. smolecule.com Their molecular and three-dimensional structures have been shown to be critical in determining the characteristics of materials derived from them. acs.org

The synthesis of this compound can be achieved through several methods, including the coprecipitation or double decomposition method, which involves reacting a soluble iron salt (like iron(II) or iron(III) chloride) with sodium stearate in a solution. researchgate.netresearchgate.net Another approach is the direct synthesis method, where stearic acid reacts directly with an iron salt. smolecule.com The chosen synthesis route can significantly impact the purity and structural characteristics of the final product. researchgate.netgoogle.com For instance, commercial "ferric stearate" is often not a pure compound but a mixture of stearic acid and a trinuclear iron cluster. epa.gov

PropertyIron(II) Stearate (Ferrous Stearate)Iron(III) Stearate (Ferric Stearate)
Chemical Formula Fe(C₁₈H₃₅O₂)₂Fe(C₁₈H₃₅O₂)₃
Iron Oxidation State Fe²⁺Fe³⁺
Typical Synthesis Precipitation from a solution of sodium stearate with ferrous chloride. researchgate.netPrecipitation from a solution of sodium stearate with ferric chloride. researchgate.net
Structural Features Considered a purer compound, potentially monomeric or dimeric. epa.govOften forms complex lamellar structures with polynuclear iron complexes (polycations). acs.org Commercial grade can be a mixture. epa.gov
Appearance Varies, can be a yellowish to brownish waxy solid.Light brown to beige powder or waxy solid. smolecule.com

This table provides a generalized overview. Specific properties can vary based on synthesis methods and purity.

Significance and Broad Research Scope of this compound Compounds

The significance of this compound in advanced chemical research stems primarily from its role as a versatile precursor in the synthesis of nanomaterials, particularly iron oxide nanoparticles (IONPs). researchgate.net The thermal decomposition of this compound in high-boiling point solvents is a widely used method to produce IONPs with controlled size, shape, and composition. researchgate.netnih.gov The structure of the this compound precursor itself—including its hydration state and whether it is iron(II) or iron(III) stearate—critically influences the morphology of the resulting nanoparticles, enabling the synthesis of shapes like spheres, cubes, and plates. researchgate.netnih.gov These IONPs are at the forefront of research in fields such as magnetic resonance imaging (MRI) and magnetic hyperthermia. researchgate.netnih.gov

Beyond nanotechnology, this compound compounds are investigated for their catalytic properties. They can act as catalysts in organic polymerization and as pro-oxidant additives to promote the degradation of polymers like polyethylene (B3416737), which has environmental applications. researchgate.netresearchgate.net In the polymer and plastics industry, metal stearates, including this compound, serve as lubricants and stabilizers, improving the processability of materials by reducing friction and enhancing thermal stability. nimbasia.com

The broad research scope of this compound encompasses:

Nanomaterial Synthesis: As a key precursor for size- and shape-controlled iron oxide and other iron-based nanoparticles. researchgate.netjst.go.jprsc.org

Magnetic Materials: The synthesis of magnetic nanoparticles for biomedical applications and the study of quasi-two-dimensional magnetic structures. ibm.comaip.orgnih.gov

Catalysis: Application as a catalyst or catalyst support in organic reactions and as a prodegradant in polymers. researchgate.net

Polymer Science: Use as an additive to modify the physical and chemical properties of plastics and rubbers. nimbasia.comhbchemical.com

Historical and Current Academic Perspectives on this compound Investigations

Historically, the study of this compound began with the development of synthesis methods for metal soaps, such as the saponification-metathesis route, which became a common approach. smolecule.comgoogle.com Early research recognized its utility as an additive in various industries. researchgate.net However, the true composition of many commercially available iron stearates was not well-established for a long time, with studies in the 1990s revealing that "ferric stearate" was often a complex mixture rather than a simple salt. epa.gov

Current academic investigations have shifted towards a more fundamental understanding of the molecular structure of this compound and its direct impact on synthetic outcomes. Advanced characterization techniques are now used to decipher the complex, polynuclear nature of these compounds. acs.org A significant finding is that both iron(II) and iron(III) stearates consist of lamellar structures with planes of polynuclear iron complexes (polycations) separated by the stearate chains. acs.org For example, detailed studies have identified that Fe(II) stearate is primarily composed of [Fe₃-(μ₃-O)St₆·xH₂O]Cl, while Fe(III) stearate is a mixture containing larger polynuclear complexes like [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂–₂ₓ]St. acs.org

This deeper structural insight is crucial because it helps explain the mechanisms of nanoparticle formation. Research now focuses on how the specific structure of the this compound precursor dictates the nucleation and growth of iron oxide nanocrystals. acs.orgresearchgate.net The origin of the precursor (commercial vs. laboratory-synthesized) has been identified as a key parameter affecting the reproducibility and morphology of the resulting nanoparticles. researchgate.net This focus on the precursor-property relationship represents the frontier of this compound research, aiming for precise control over the design of advanced functional materials.

Research FocusKey Findings and Research DirectionsRelevant Techniques
Nanoparticle Morphology Control The choice between Fe(II) and Fe(III) stearate precursors, their hydration levels, and the presence of surfactants influences the final shape (e.g., nanocubes, nanoplates) of iron oxide nanoparticles. nih.gov Dehydrated precursors are often necessary for well-defined shapes like nanocubes. nih.govTransmission Electron Microscopy (TEM), X-ray Diffraction (XRD) nih.gov
Structural Elucidation Iron stearates are not simple salts but complex lamellar structures containing polynuclear iron-oxo clusters. The size of these clusters differs between Fe(II) and Fe(III) stearates. acs.orgFourier-Transform Infrared Spectroscopy (FTIR), Mössbauer Spectroscopy, Mass Spectrometry (MALDI-TOF) acs.orgdoi.org
Magnetic Properties Ferric stearate exhibits properties of a quasi-two-dimensional magnetic system due to its layered structure. ibm.comaip.org Below certain temperatures (~60 K), it can transition to a state of magnetic order. ibm.comaip.orgMagnetic Susceptibility Measurements, Electron Spin Resonance (ESR), Mössbauer Spectroscopy ibm.comaip.org
Polymer Degradation This compound acts as an effective pro-oxidant, initiating and accelerating the photo-oxidative and thermo-oxidative degradation of polyolefins. researchgate.netresearchgate.netFTIR Spectroscopy, Differential Scanning Calorimetry (DSC) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H70FeO4 B1588041 Iron stearate CAS No. 2980-59-8

Properties

IUPAC Name

iron(2+);octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVCGRDGKAINSV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940951
Record name Iron(2+) dioctadecanoate
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Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-59-8, 19274-34-1, 5136-76-5
Record name Ferrous stearate
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Record name Octadecanoic acid, iron(2+) salt (2:1)
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Record name Iron(2+) dioctadecanoate
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Record name Iron stearate
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Record name FERROUS STEARATE
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Advanced Synthesis and Precursor Design Methodologies

Optimized Synthetic Routes for Iron Stearate (B1226849) Variants

The production of iron stearate can be achieved through several synthetic pathways, each with distinct advantages and challenges related to reaction kinetics, yield, and purity.

Controlled Saponification-Metathesis Protocols and Reaction Kinetics

The saponification-metathesis route is a widely employed, two-stage method for synthesizing this compound. This process first involves the saponification of stearic acid with an alkali, typically sodium hydroxide, to form a water-soluble stearate salt, followed by a metathesis (double displacement) reaction with a soluble iron salt. bibliotekanauki.plbyjus.com

In the subsequent metathesis step, the sodium stearate solution is cooled (typically to 50-80°C) and reacted with a preheated solution of a soluble iron salt, such as ferric chloride or ferric sulfate. google.com This results in the precipitation of this compound, which is poorly soluble in water. bibliotekanauki.pl The kinetics of this precipitation are influenced by temperature, with elevated temperatures (70-80°C) accelerating the reaction. However, excessively high temperatures can risk thermal degradation of the stearate chains. The yield of this compound from this method is typically high, often reported in the range of 93.8% to 95.1%. google.com

Key Parameters in Saponification-Metathesis Synthesis of this compound

Parameter Value/Range Rationale
Saponification Stage
Sodium Hydroxide Concentration 0.5% - 5% (w/w) Ensures complete reaction with stearic acid. google.com
Temperature 85 - 95°C Promotes efficient saponification.
pH 9 - 10 Prevents the formation of acidic soap and ensures high conversion. google.com
Metathesis Stage
Sodium Stearate Solution Temperature 50 - 80°C Optimal for precipitation reaction. google.com
Iron Salt Solution Temperature 50 - 70°C Preheating ensures consistent reaction conditions. google.com
Iron Salt Concentration 1% - 15% (w/w) Affects the stoichiometry and precipitation rate. google.com

Double Precipitation Techniques: Yield and Purity Considerations

Double precipitation, also referred to as double decomposition, is a variation of the metathesis reaction and is considered one of the most effective methods for producing iron(III) stearate with good process efficiency. bibliotekanauki.plresearchgate.net This technique involves the reaction of an alkalized stearic acid solution with a soluble iron(III) salt, such as iron(III) chloride or sulfate, leading to the precipitation of iron(III) stearate. bibliotekanauki.pl

A significant challenge in this method is ensuring the complete reaction of stearic acid, as unreacted acid can contaminate the final product. bibliotekanauki.pl To achieve high purity, the process may be broken down into several stages, where the solid product is filtered, washed to remove by-product salts like sodium chloride or sodium sulfate, and then re-alkalized to react any remaining stearic acid. bibliotekanauki.pl This multi-step approach, while more complex, can nearly eliminate unreacted stearic acid from the final product. bibliotekanauki.pl

The purity of the resulting this compound is crucial. The presence of unreacted stearic acid or residual sodium stearate (soap) can negatively impact its application properties. bibliotekanauki.pl Instrumental techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are used to control the quality of the product by confirming the absence of unreacted starting materials. bibliotekanauki.pl While high purity is desirable, for some applications, the product does not need to be exceptionally pure, but it should be free of unreacted sodium stearate or stearic acid. researchgate.net Yields from saponification-metathesis methods, a form of double precipitation, can reach 93.8–95.1% with purities of 97–98%.

Direct Reaction Studies: Efficiency and Product Characteristics

The direct reaction method offers a more streamlined approach to synthesizing this compound by reacting stearic acid directly with an iron compound, such as an iron oxide, at elevated temperatures (150–200°C). bibliotekanauki.pl This method avoids the intermediate step of forming sodium stearate. A variation of this involves reacting stearic acid with a soluble iron salt in the presence of a catalyst and a small amount of water at temperatures between 125-175°C. google.com

While simpler and potentially more time and labor-efficient, the direct reaction method presents its own set of challenges. google.com Because stearic acid is insoluble in water, and the iron salt is in an aqueous solution, an organic solvent may be needed to create a homogeneous reaction system, which can increase costs. google.com The efficiency of the direct reaction is highly dependent on the catalyst, with substances like zinc oxide being used to enhance reaction rates. The characteristics of the final product, such as purity and crystallinity, are comparable to those obtained through the saponification-metathesis method, although the direct method is generally considered to yield lower purity products. smolecule.com

| Key Disadvantage | Requires careful pH and temperature control. | Incomplete reaction of stearic acid is a concern. bibliotekanauki.pl | May require organic solvents, increasing cost. google.com |

Engineering of this compound Precursors for Targeted Applications

The properties of this compound as a precursor, particularly for the synthesis of iron oxide nanoparticles, are heavily influenced by its molecular structure and the oxidation state of the iron. acs.orgipcms.fr Therefore, precise control during the synthesis of the precursor itself is critical.

Influence of Hydrolysis and Condensation Rates on Precursor Architecture

The architecture of the this compound precursor is significantly affected by the hydrolysis and condensation rates during its synthesis. acs.org When using iron(II) or iron(III) chloride solutions, these rates determine the formation of polynuclear iron complexes. ipcms.fr Higher hydrolysis and condensation rates, as seen with iron(III) chloride solutions, lead to the formation of larger polynuclear complexes. acs.orgacs.org

For example, this compound synthesized with two stearate chains (FeSt2) is primarily composed of smaller polynuclear complexes like [Fe3(μ3-O)St6·xH2O]Cl. acs.org In contrast, this compound with three stearate chains (FeSt3) consists of a mixture of larger complexes, predominantly [Fe7(μ3-O(H))6(μ2-OH)xSt12–2x]St, along with some of the smaller trimeric complexes and free stearic acid. acs.org This difference in the precursor's molecular structure has been shown to impact the size, shape, and composition of the resulting iron oxide nanoparticles. acs.orgipcms.fr The sol-gel process, which relies on controlled hydrolysis and condensation of precursors, demonstrates how reaction temperature can influence these rates; higher temperatures increase the hydrolysis/condensation rate of silica (B1680970) precursors, which can be analogously considered for metal-organic systems. mdpi.com

Control of Iron Oxidation State and Stoichiometry during Synthesis

The oxidation state of the iron in the stearate precursor, either ferrous (Fe²⁺) or ferric (Fe³⁺), is a critical parameter that can be controlled during synthesis. acs.org The choice of the starting iron salt, such as ferrous chloride (FeCl₂) or ferric chloride (FeCl₃), directly determines the oxidation state of the iron in the resulting stearate. researchgate.net This, in turn, influences the stoichiometry and structure of the precursor.

Iron(II) stearate (FeSt₂) and iron(III) stearate (FeSt₃) are the two primary forms. The synthesis of these distinct forms allows for the tuning of the precursor's properties. For example, the stoichiometry of the reactants, specifically the molar ratio of iron ions to stearate ions, can be adjusted to favor the formation of specific iron-stearate complexes. Maintaining a specific pH during the synthesis is also crucial to prevent the formation of unwanted by-products like iron hydroxides and to control the final stoichiometry. For instance, controlling the pH at ~5.8 is favorable for FeSt₂, while a pH of ~2.9 promotes the formation of FeSt₃. The ability to control the iron's oxidation state is fundamental, as it dictates the resulting magnetic and electronic properties of the iron oxide nanoparticles synthesized from these precursors. mdpi.com

Novel Approaches for Structured this compound Materials

Recent research has concentrated on fabricating structured materials from this compound, where the spatial arrangement of the molecules is meticulously controlled. This control allows for the tuning of magnetic, optical, and electronic properties. Novel approaches often involve the use of self-assembly techniques, where molecules spontaneously organize into ordered structures. One of the most powerful of these techniques is the Langmuir-Blodgett method, which enables the construction of ultrathin films with a high degree of order.

The Langmuir-Blodgett (LB) technique offers a sophisticated bottom-up approach for the fabrication of highly ordered multilayer films of materials like iron(III) oxide-stearate. This method involves the creation of a monolayer of an amphiphilic molecule at the air-water interface, followed by its transfer onto a solid substrate, layer by layer. In this specific application, a composite material of iron(III) oxide nanoparticles and stearate molecules is used to create structured multilayers with potential applications in nanomagnetism and sensor devices.

The synthesis process begins with the formation of a stable monolayer of iron(III) oxide-stearate at the air-water interface of a Langmuir trough. This is often achieved by spreading a solution of stearic acid onto an aqueous subphase containing iron(III) ions (e.g., from FeCl₃) or pre-synthesized iron(III) oxide nanoparticles. researchgate.netresearchgate.net The polar carboxylate head groups of the stearic acid molecules coordinate with the iron ions or the surface of the iron oxide nanoparticles at the interface, while the nonpolar hydrocarbon tails orient themselves away from the water.

The characteristics of this monolayer are studied using pressure-area (π-A) isotherms, which plot the surface pressure as a function of the area per molecule. These isotherms provide critical information about the phase behavior, compressibility, and stability of the monolayer. For ferric stearate monolayers, a sharp increase in surface pressure is observed upon compression, indicating the formation of a condensed and stable film. researchgate.net The collapse pressure, the point at which the monolayer breaks down, is a key indicator of the film's stability. mdpi.com

Once a stable monolayer is formed at a desired surface pressure, it is transferred onto a solid substrate (such as silicon, quartz, or calcium fluoride) by vertically dipping and withdrawing the substrate through the monolayer. researchgate.netnist.gov This process can be repeated to build up a multilayered Y-type film, where the layers are deposited in a head-to-head and tail-to-tail arrangement. The quality of the deposition is monitored by the transfer ratio, which is ideally close to unity for a perfect layer-by-layer transfer. researchgate.net

The resulting iron(III) oxide-stearate multilayers are highly organized structures. The iron oxide nanoparticles are embedded within the polar layers of the stearate matrix, creating a two-dimensional superlattice. researchgate.net The thickness of these films can be precisely controlled on the nanometer scale by varying the number of deposited layers.

Detailed Research Findings:

Spectroscopic and microscopic techniques are employed to characterize the structure and properties of the fabricated multilayers.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of this compound and to study the orientation of the molecules within the film. The disappearance of the C=O stretching vibration of stearic acid (around 1700 cm⁻¹) and the appearance of the antisymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) (around 1580 cm⁻¹ and 1400 cm⁻¹, respectively) confirm the reaction between the stearic acid and the iron ions. researchgate.net The orientation of the hydrocarbon chains can be inferred from the analysis of the CH₂ stretching bands.

X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to determine the elemental composition and the oxidation state of iron in the films. The binding energies of the Fe 2p core level can confirm the presence of Fe(III) ions. researchgate.netthermofisher.comthermofisher.com For instance, the Fe 2p₃/₂ peak for Fe₂O₃ is typically observed around 710.8 eV. thermofisher.com

X-ray Reflectivity (XRR) and Atomic Force Microscopy (AFM): These techniques are used to determine the thickness, roughness, and surface morphology of the deposited films. XRR provides precise measurements of the film thickness and the thickness of individual layers, confirming the ordered layered structure. researchgate.net AFM gives a visual representation of the film's surface, revealing its uniformity and the presence of any defects.

The combination of these synthesis and characterization techniques allows for the creation and detailed analysis of structured iron(III) oxide-stearate materials with tailored properties for advanced applications.

Data Tables:

Table 1: Langmuir Film and Transfer Parameters for Stearate-Based Films
ParameterReported Value/RangeSignificanceReference
Collapse Surface Pressure (πc)~52.9 mN/m for ferric stearateIndicates the stability of the monolayer at the air-water interface. acs.org
Area per Molecule at Collapse~26.8 Ų for ferric stearateProvides information on the packing density of the molecules in the monolayer. acs.org
Transfer Pressure20-30 mN/mThe constant surface pressure at which the monolayer is transferred to the substrate. researchgate.netacs.org
Transfer Ratio~1A value close to unity indicates a high-quality, uniform transfer of the monolayer. researchgate.net
Bilayer Thickness (from XRR)~4.0 - 4.8 nm for metal stearatesDefines the repeating unit distance in the multilayer structure. scispace.com

Structural Elucidation and Mechanistic Investigations

Decoding the Molecular and Supramolecular Structures of Iron Stearates

Investigations into the composition of iron stearate (B1226849) precursors have shown that they consist of complex polynuclear iron clusters rather than simple monomeric species. The specific nature of these clusters depends on the oxidation state of the iron used during synthesis. acs.orgcolab.ws

For the precursor synthesized with iron(II) chloride, commonly referred to as FeSt₂, detailed characterization revealed it is primarily composed of a trinuclear oxo-centered complex with the formula [Fe₃(μ₃-O)St₆·xH₂O]Cl . acs.orgcolab.wsresearchgate.net In contrast, the precursor made from iron(III) chloride, or FeSt₃, contains significantly larger polynuclear complexes. acs.orgipcms.fr FeSt₃ is identified as a mixture, predominantly consisting of [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St , along with some of the smaller Fe₃ complexes and free stearic acid. acs.orgcolab.ws The formation of these larger clusters in FeSt₃ is attributed to the higher rates of hydrolysis and condensation in the iron(III) chloride solution compared to the iron(II) solution. acs.orgcolab.ws

The stearate ligands coordinate to the iron centers through various modes. Infrared (IR) spectroscopy analysis indicates that both bridging and chelating coordination modes are present. doi.org In FeSt₃, the carboxylate groups are mainly in a bridging coordination, a structure that involves water molecules. doi.org FeSt₂ primarily displays a chelate coordination. doi.org This structural difference suggests a potential nucleation mechanism for nanoparticle formation based on the condensation of these polynuclear complexes. researchgate.net

Table 1: Identified Polynuclear Complexes in Iron Stearate Precursors

PrecursorPredominant Polynuclear Complex FormulaKey CharacteristicsReference
Iron(II) Stearate (FeSt₂)[Fe₃(μ₃-O)St₆·xH₂O]ClTrinuclear oxo-centered complex; mainly chelate coordination of stearate ligands. acs.orgcolab.wsresearchgate.net
Iron(III) Stearate (FeSt₃)[Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]StHeptanuclear complex mixed with smaller Fe₃ clusters; mainly bridging coordination involving water. acs.orgcolab.wsdoi.org

At the supramolecular level, both FeSt₂ and FeSt₃ exhibit a well-defined lamellar structure. acs.orgresearchgate.net This layered arrangement is confirmed by techniques such as Small-Angle X-ray Scattering (SAXS) and X-ray Diffraction (XRD). doi.orgresearchgate.net The structure consists of distinct planes of the iron polynuclear complexes, which are separated by the long alkyl chains of the stearate ligands. acs.orgcolab.wsresearchgate.net

The alkyl chains within this assembly adopt a highly ordered conformation. Infrared spectroscopy reveals that the stearate chains are in an all-trans configuration, indicating they are fully extended and packed in an orderly fashion between the layers of iron polycations. acs.orgcolab.wsresearchgate.net This organized, layered structure is a common feature for metal alkanoates and is crucial for the precursor's role in templating nanoparticle formation. researchgate.net

Table 2: Supramolecular Features of Iron Stearates

Structural FeatureDescriptionCharacterization Technique(s)Reference
Overall StructureLamellar (layered)SAXS, XRD, IR Spectroscopy doi.orgresearchgate.net
ArrangementPlanes of iron polycations separated by alkyl chains.Inferred from spectroscopic and diffraction data. acs.orgcolab.wsresearchgate.net
Alkyl Chain ConformationAll-transIR Spectroscopy acs.orgcolab.ws

Structure-Function Relationships in Nanomaterial Synthesis

The distinct molecular and supramolecular structures of this compound precursors are not merely academic curiosities; they are determinant factors in the synthesis of iron oxide nanoparticles, directly influencing their final morphology, composition, and properties. acs.org

The specific polynuclear complex present in the this compound precursor acts as a blueprint for the resulting nanoparticle. Research has established a clear link between the precursor type (FeSt₂ vs. FeSt₃) and the shape of the nanoparticles produced via thermal decomposition. researchgate.netnih.gov

Using FeSt₃, which contains larger heptanuclear iron complexes, in the presence of a sodium oleate (B1233923)/oleic acid surfactant mixture, primarily yields nanocubes. researchgate.netnih.gov These cubes often exhibit a core-shell composition of Fe₁₋ₓO@Fe₃₋ₓO₄ . researchgate.netnih.govrsc.org In contrast, when FeSt₂, with its smaller trinuclear complexes, is used under similar conditions, it preferentially leads to the formation of nanoplates. researchgate.netnih.gov This demonstrates that the inherent structure of the polynuclear iron core within the precursor directs the ultimate anisotropic shape of the nanoparticle. The composition can also be tuned by the reaction atmosphere; performing the synthesis under air can lead to homogenous spinel Fe₃₋ₓO₄ nanoparticles. rsc.org

Table 3: Precursor Influence on Nanoparticle Morphology and Composition

Precursor TypeResulting Nanoparticle ShapeTypical CompositionReference
Iron(III) Stearate (FeSt₃)NanocubesCore-shell Fe₁₋ₓO@Fe₃₋ₓO₄ researchgate.netnih.gov
Iron(II) Stearate (FeSt₂)NanoplatesNot specified researchgate.netnih.gov

Beyond the type of polynuclear complex, the hydration state of the this compound precursor is another critical parameter that governs the morphology of the final nanoparticles. researchgate.netiyte.edu.tr The presence of water molecules, either coordinated within the complex or as an impurity, has a significant and often detrimental effect on shape control. researchgate.netnih.gov

Studies have explicitly confirmed the negative impact of water. For instance, the synthesis of well-defined nanocubes with sharp, straight faces is only achieved when using dehydrated FeSt₃ precursors. researchgate.netnih.gov The presence of water in the precursor leads to less defined or different morphologies. researchgate.net Theoretical studies support these experimental findings, indicating that water molecules directly affect the thermal decomposition pathway of the metal stearate at a microscopic level, thereby influencing the physical and chemical properties of the resulting nanoparticle building blocks. iyte.edu.tr

Table 4: Effect of Precursor Hydration on Nanoparticle Morphology

Precursor Hydration StateEffect on Nanocube SynthesisRationaleReference
DehydratedFormation of nanocubes with straight, well-defined faces.Allows for controlled decomposition and crystal growth. researchgate.netnih.gov
HydratedInhibits the formation of well-defined shapes; leads to irregular morphologies.Water alters the decomposition mechanism of the precursor. researchgate.netnih.goviyte.edu.tr

Catalytic Functions and Reaction Pathways

Catalytic Activity in Hydrocarbon Oxidation and Upgrading Processes

Iron stearate (B1226849) serves as an effective catalyst in the oxidation and upgrading of hydrocarbons, particularly in the context of heavy oil recovery and processing. Its oil-solubility allows for efficient distribution within the hydrocarbon matrix, enhancing its catalytic performance. researchgate.neteurekalert.org

In the realm of enhanced oil recovery, in-situ combustion (ISC) is a thermal method that involves injecting air to ignite a portion of the oil in the reservoir. core.ac.uk Iron stearate, as an oil-soluble catalyst, plays a crucial role in this process by influencing the oxidation reactions. core.ac.ukeurekalert.org The catalytic mechanism involves the decomposition of this compound at elevated temperatures to form iron oxide nanoparticles in-situ. core.ac.ukresearchgate.net

The pyrolysis and oxidation of ferric (III) stearate is a multi-stage process. It begins to decompose around 200°C to produce ferrous (II) stearate. researchgate.net Between 200°C and 300°C, a simultaneous conversion of both ferric and ferrous stearate to magnetite (Fe3O4) occurs. researchgate.net As temperatures rise to 300-350°C, iron (II) oxide (FeO) is formed, which subsequently oxidizes to Fe3O4 upon further heating to 500°C. researchgate.net

These in-situ generated iron oxide nanoparticles, along with the initial homogeneous this compound, catalyze the oxidation of heavy oil. core.ac.uk This catalysis leads to a reduction in the activation energy required for the combustion process, promoting a more stable and efficient burn. core.ac.ukresearchgate.net Specifically, this compound facilitates both low-temperature oxidation (LTO) and high-temperature oxidation (HTO), which are critical stages in the ISC process. researchgate.net The use of iron-based catalysts in aquathermolysis, a process involving heat and water to upgrade heavy oil, has also been shown to significantly reduce oil viscosity. mdpi.comacs.org

The catalytic efficacy of this compound in hydrocarbon oxidation is often compared with that of other transition metal stearates, such as those of copper, cobalt, and nickel. core.ac.ukeurekalert.org Research indicates that the catalytic performance varies depending on the metal center.

In studies on the in-situ combustion of heavy oil, copper stearate has demonstrated superior catalytic activity compared to iron, cobalt, and nickel stearates. eurekalert.orgeurekalert.org Copper stearate was found to significantly lower the onset and peak temperatures of low-temperature combustion. eurekalert.org The order of catalytic efficiency for these metal stearates was determined to be: copper > iron > cobalt > nickel. eurekalert.org Another study confirmed that copper stearate significantly improves oxidation performance by decreasing activation energies and reducing ignition temperature. researchgate.netcore.ac.uk While this compound is effective, copper stearate's ability to form highly active, well-distributed CuO nanoparticles in-situ contributes to its enhanced performance in both low and high-temperature oxidation ranges. eurekalert.orgcore.ac.uk

In the context of liquid-phase oxidation of paraffins, synergistic effects have been observed when using mixtures of metal stearates. For instance, the oxidation of paraffins catalyzed by iron(II) stearate (FeSt2) is significantly accelerated by the addition of small amounts of manganese(II) stearate (MnSt2). cyberleninka.ru This synergistic effect is a common feature for variable valence metals in hydrocarbon oxidation processes. cyberleninka.ru

Table 1: Comparison of Metal Stearate Catalytic Activity in Heavy Oil Oxidation

Metal Stearate Relative Catalytic Effect Key Observations
Copper Stearate High Significantly lowers onset and peak temperatures of combustion. eurekalert.org Acts as a homogeneous catalyst at low temperatures and forms heterogeneous CuO nanoparticle catalysts at high temperatures. eurekalert.orgcore.ac.uk
This compound Moderate Effective in promoting both low and high-temperature oxidation. researchgate.net Outperforms cobalt and nickel stearates in some studies. eurekalert.org
Cobalt Stearate Low to Moderate Shows less catalytic effect compared to copper and iron in heavy oil combustion. eurekalert.org
Nickel Stearate Low Exhibits the least catalytic effect among the compared metal stearates for heavy oil combustion. eurekalert.org

Pro-oxidant and Degradation Acceleration Mechanisms in Polymeric Systems

This compound is widely utilized as a pro-oxidant additive to accelerate the degradation of polymers, particularly polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). mdpi.comvjs.ac.vn This property is beneficial for creating materials designed to have a controlled lifespan and to mitigate plastic waste. bibliotekanauki.pl The mechanism involves the generation of radicals that initiate and propagate the oxidative breakdown of the polymer chains.

This compound is a particularly effective photo-oxidation aid. mdpi.comcetjournal.it When incorporated into polyolefins and exposed to UV radiation, it initiates the degradation process. The primary step in the photo-oxidative degradation of polyethylene is the cleavage of C-C and C-H bonds, which generates various reactive radicals. mdpi.com this compound accelerates this initiation by generating additional alkyl macroradicals. mdpi.comresearchgate.net

The iron center in the stearate complex can undergo redox reactions, facilitating the decomposition of hydroperoxides (ROOH) that form during the oxidation of the polymer. vjs.ac.vnresearchgate.net This catalytic decomposition generates more radicals (RO· and ·OH), which then propagate the degradation process by abstracting hydrogen atoms from the polymer chains, leading to further chain scission. researchgate.net Iron-based catalysts can engage in Fenton-like chemistry, which speeds up the cleavage of O-O bonds in peroxides, leading to oxygen-centered radicals and subsequent oxidative polymer chain cleavage. rsc.org

Studies have shown that this compound is more influential in the photo-oxidative degradation of polymers, while manganese stearate is more active in thermo-oxidative degradation. mdpi.comcetjournal.it The combination of iron and cobalt stearates can produce a synergistic effect, enhancing the degradation of polyethylene under both thermal and photo-oxidative conditions. mdpi.com

The core of this compound's pro-oxidant activity lies in its ability to generate alkyl macroradicals, which are central to the degradation cascade. mdpi.comresearchgate.net The process begins with the absorption of energy (e.g., from UV light), which can lead to the homolytic cleavage of bonds within the polymer or the pro-oxidant itself.

DFT (Density-Functional Theory) calculations have shown that the C-H bonds in the stearate ligand of ferric stearate (FeSt₃) are more susceptible to dissociation than those in the polyethylene matrix. researchgate.net This dissociation generates hydrogen radicals (H·) and carbon-centered radicals on the ligand. mdpi.comresearchgate.net These radicals can then participate in reactions that induce the formation of more secondary alkyl macroradicals within the polymer matrix, shortening the time required to enter the auto-oxidative degradation stage. mdpi.comresearchgate.net

The presence of this compound significantly influences the kinetics of both thermal and thermo-oxidative degradation of polymers. It generally lowers the activation energy (Ea) required for the degradation process to occur, thereby increasing the rate of degradation. researchgate.netuctm.edu

In a study on polypropylene (PP)/polylactic acid (PLA) blends, the addition of this compound led to a decrease in the decomposition temperature for each polymer component. researchgate.net Kinetic modeling revealed that the activation energy decreases with the addition of this compound and as artificial aging progresses, indicating that the material becomes easier to degrade over time. researchgate.net Consequently, the lifetime of the polymer blend is significantly reduced. researchgate.net

For polyethylene, the introduction of iron-based pro-oxidants also results in a lower activation energy for thermal degradation compared to the pure polymer. uctm.edu The mechanism of degradation can also be altered by the presence of the pro-oxidant. uctm.edu The efficiency of this compound as a pro-oxidant is evident in the accelerated changes in material properties, such as the increase in carbonyl index (a measure of oxidation) and the loss of mechanical strength during aging tests. cetjournal.itmdpi.com Comparative studies have shown that this compound is more efficient than calcium stearate in decomposing hydroperoxides and promoting degradation. researchgate.net

Table 2: Effect of this compound on Polymer Degradation Kinetics

Polymer System Effect of this compound Kinetic Parameter Change Reference
PP/PLA Blend Accelerates thermal degradation Lowers decomposition temperature and activation energy (Ea). Reduces polymer lifetime. researchgate.net
High-Density Polyethylene (HDPE) Enhances photo-oxidative degradation Lowers activation energy (Ea) for thermal degradation after UV exposure. uctm.edu
Low-Density Polyethylene (LDPE) Promotes photo- and thermo-oxidative degradation Increases carbonyl index, indicating a higher rate of oxidation. cetjournal.itmdpi.com
Ethylene-Norbornene Copolymers Accelerates photo- and thermo-oxidative degradation Increases carbonyl index; more effective under photo-oxidative conditions. cetjournal.it

Comparative Analysis with Biocatalytic Systems: Insights from Stearoyl-ACP Desaturases

A fascinating parallel to the catalytic action of iron-based systems can be found in nature within a class of enzymes known as stearoyl-acyl carrier protein (ACP) desaturases. These enzymes are responsible for the introduction of a double bond into stearic acid to form oleic acid, a crucial step in the biosynthesis of unsaturated fatty acids. nih.govresearchgate.net

Stearoyl-ACP desaturases are soluble enzymes that contain a di-iron active site. nih.govgsartor.org This biocatalytic center is where the desaturation reaction occurs. The reaction is thought to proceed via a radical mechanism initiated by the abstraction of a hydrogen atom from the stearoyl-ACP substrate. oup.com The crystal structure of stearoyl-ACP desaturase reveals a homodimeric protein with a catalytic binuclear iron active site deeply embedded within the enzyme. nih.gov

Interestingly, the catalytic versatility of these enzymes can be altered through genetic engineering. For instance, specific mutations in the castor stearoyl-ACP desaturase have been shown to shift its catalytic activity, leading to the production of different oxygenated fatty acids. oup.com This highlights the remarkable plasticity of the di-iron catalytic center. oup.com

The table below provides a comparative overview of the key features of this compound catalysis and stearoyl-ACP desaturase biocatalysis.

FeatureThis compound CatalysisStearoyl-ACP Desaturase Biocatalysis
Catalytic Center Iron ion (Fe²⁺ or Fe³⁺) Di-iron active site nih.gov
Catalytic Mode Homogeneous and Heterogeneous studymind.co.ukmdpi.comHomogeneous (soluble enzyme) gsartor.org
Reaction Type Lewis acid catalysis, oxidation, etc. wikipedia.orgmdpi.comDesaturation (oxidation) oup.com
Substrate Various organic molecules wikipedia.orgresearchgate.netStearoyl-ACP nih.gov
Mechanism Electron pair acceptance, radical pathways wikipedia.orgoup.comHydrogen abstraction, radical mechanism oup.com
Control Reaction conditions (temp., concentration) researchgate.netGenetic and allosteric regulation oup.comacs.org

This comparative analysis underscores the fundamental similarities in the utilization of iron as a catalytic center in both synthetic and biological systems for the transformation of fatty acids and other organic molecules.

Advanced Material Applications and Performance Enhancement Studies

Iron Stearate (B1226849) as a Versatile Precursor for Functional Nanomaterials

Iron carboxylates, particularly iron stearates, are widely utilized as precursors in the thermal decomposition process for synthesizing iron oxide nanoparticles (IONPs). acs.org Their molecular structure and composition have been shown to significantly influence the size, shape, and composition of the resulting nanoparticles. acs.org Among various carboxylate precursors, iron stearates are noted for their stability against aging and hydration, making them attractive for consistent and reproducible nanoparticle synthesis. acs.org The thermal decomposition method itself is a highly effective strategy for producing nanosized metal oxides with controlled properties, as it allows for a distinct separation between the nucleation and growth stages of the nanoparticles. researchgate.net This control is crucial for developing functional nanomaterials for a wide array of applications, from biomedical imaging to data storage. researchgate.netiyte.edu.tr

The use of iron stearate in thermal decomposition synthesis provides a robust platform for the controlled production of iron oxide nanoparticles. mdpi.com This method involves the breakdown of the organometallic precursor in a high-boiling-point organic solvent in the presence of stabilizing surfactants. mdpi.com Research has demonstrated that this approach can produce monodisperse IONPs with tunable sizes ranging from approximately 4 nm to 50 nm. researchgate.netresearchgate.net

The nature of the this compound precursor is a critical parameter in controlling the synthesis. iyte.edu.tracs.org Studies have investigated precursors synthesized with different ratios of stearate chains, such as iron(II) stearate (FeSt2) and iron(III) stearate (FeSt3). acs.org These precursors possess distinct molecular and lamellar structures, with different iron polynuclear complexes, which in turn affects the synthesis kinetics and nanoparticle formation. acs.org For instance, FeSt3 has been associated with larger polynuclear complexes due to higher hydrolysis and condensation rates during its formation. acs.org The hydration level of the precursor is another crucial factor, as water content can significantly impact the decomposition kinetics, reaction yields, and the final properties of the nanoparticles. iyte.edu.tracs.orgnih.gov By carefully selecting the precursor structure and managing its water content, the synthesis can be steered to produce IONPs with characteristics tailored for specific applications like magnetic resonance imaging (MRI) or magnetic hyperthermia. researchgate.netnih.gov

The properties of iron oxide nanoparticles, such as size, shape, and magnetic behavior, can be precisely tailored by manipulating the reaction conditions during synthesis from this compound precursors. iyte.edu.tracs.orgnih.gov The choice of precursor, the ratio of surfactants, and the heating rate are key levers for controlling the final nanoparticle architecture. nih.gov

For example, the number of stearate chains in the precursor has a direct impact on the resulting nanoparticle morphology. nih.gov Investigations have shown that iron stearates with three stearate chains (FeSt3), when used with a 1:1 ratio of sodium oleate (B1233923) to oleic acid, predominantly yield nanocubes. nih.gov In contrast, using iron stearates with two chains (FeSt2) under conditions with a 4:1 ratio of sodium oleate to oleic acid preferentially leads to the formation of nanoplates. nih.gov Furthermore, the quality of the nanoparticle shape is influenced by the precursor's hydration state; nanocubes with well-defined, straight faces are typically obtained only when using dehydrated precursors. nih.gov The ability to control shape is critical, as it enhances the effective anisotropy and surface energy of the IONPs, which are vital properties for applications like magnetic hyperthermia. researchgate.netnih.gov

The following table summarizes research findings on how synthesis parameters influence the final nanoparticle properties.

PrecursorSurfactant/Acid Ratio (Sodium Oleate:Oleic Acid)Resulting Nanoparticle ShapeKey Finding
This compound (3 chains)1:1NanocubesThe precursor structure and surfactant ratio direct the formation of cubic nanoparticles. nih.gov
This compound (2 chains)4:1NanoplatesA different precursor and surfactant ratio leads to anisotropic, plate-like structures. nih.gov
Dehydrated this compound (3 chains)1:1Nanocubes with straight facesRemoval of water from the precursor is crucial for achieving well-defined cubic morphology. acs.orgnih.gov
This compoundVariable precursor-to-ligand ratioSpherical nanoparticlesNanoparticle size can be tuned from 5 nm to 30 nm by systematically modifying the ratio of precursor to capping ligand. researchgate.net

Role in Polymer Modification and Stabilization Technologies

This compound is a significant additive in the polymer industry, primarily known for its role as a pro-oxidant to promote degradation, but it also influences the physical properties of polymers during and after processing.

Iron (III) stearate is recognized as one of the most prominent oxo-biodegradation agents for polyolefinic plastics such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). bibliotekanauki.plresearchgate.neticm.edu.pl These additives, often called prodegradants, are designed to accelerate the degradation of plastics after their intended service life, breaking them down into water, carbon dioxide, and biomass through an oxidation process. bibliotekanauki.pl this compound functions as an effective photo-oxidation and thermo-oxidation inducer. google.com When incorporated into a polymer matrix, it accelerates the rate of degradation upon exposure to UV light and heat. mdpi.com

Research shows that the inclusion of ferric stearate significantly increases the formation of carbonyl groups within the polymer, which is a key indicator of oxidative degradation. mdpi.com The rate of this increase is proportional to the concentration of the this compound additive. mdpi.com For example, in studies on linear low-density polyethylene (LLDPE), samples containing this compound showed a substantial rise in their carbonyl index within 24 hours of UV irradiation, whereas pure polyethylene only began to show slow increases after 72 hours. mdpi.com

The table below illustrates the effect of ferric stearate (FeSt3) concentration on the photo-oxidative degradation of LLDPE, as measured by the change in carbonyl index.

SampleUV Irradiation Time (hours)Carbonyl Index (CI)
Pure PE72Slow increase begins
PE + 0.05% FeSt324Significant increase
PE + 0.1% FeSt324Faster increase than 0.05%
PE + 0.2% FeSt324Fastest rate of increase
Data derived from findings in Peculiarity of the Mechanism of Early Stages of Photo-Oxidative Degradation of Linear Low-Density Polyethylene Films in the Presence of Ferric Stearate. mdpi.com

The addition of this compound to polyolefins affects their flow characteristics, or rheological behavior, during melt processing. researchgate.net Studies on low-density polyethylene (LDPE) containing this compound at concentrations of 5, 10, and 15 wt% have shown that the additive acts as a low-molecular-weight organic salt, which reduces the effective viscosity of the polymer melt. researchgate.net This reduction in viscosity can necessitate adjustments to processing parameters like temperature and speed in high-speed extruders. researchgate.net

A stable flow regime was observed for LDPE with this compound content up to 10 wt% when processed for short durations (up to 5 minutes). researchgate.net However, an unstable flow regime was noted at shear rates exceeding 250 s⁻¹ and temperatures below 150 °C. researchgate.net The flow curves for these materials were found to be invariant, meaning the relationship between effective viscosity and shear rate decreases synchronously with increasing temperature. researchgate.net This predictable behavior allows for the development of technological principles for the production and processing of these pro-oxidant-containing composites. researchgate.net

The interaction between this compound and antioxidants in polymer formulations is complex, exhibiting both antagonistic and synergistic effects depending on the specific additives and conditions. mdpi.comresearchgate.net Antioxidants are added to polymers to provide stability during high-temperature melt processing and to ensure the material retains its mechanical integrity throughout its service life. researchgate.net

However, studies have shown that ferric stearate can reduce the stabilization efficiency of commonly used phenolic antioxidants, such as Irganox 1010, in high-density polyethylene (HDPE). researchgate.net This antagonistic effect was observed in both melt and solid-state thermal oxidation experiments. researchgate.net The efficiency of the antioxidant was found to be dependent on the weight ratio of the antioxidant to the pro-oxidant (ferric stearate). researchgate.net By carefully altering this ratio, a formulation can be achieved that provides sufficient stability for processing and a reasonable service life, while still allowing for an accelerated rate of thermal oxidation after its disposal. researchgate.net For instance, a weight ratio of 0.1 wt% Irganox 1010 to 0.1 wt% ferric stearate was identified as suitable for balancing these competing requirements. researchgate.net

Conversely, synergistic effects have also been reported. The combination of this compound and cobalt stearate has been shown to enhance the degradation of polyethylene more effectively than either additive alone, particularly under thermal and photo-oxidative aging. mdpi.com This interplay highlights the importance of understanding the specific interactions within a polymer stabilization system to achieve the desired performance profile. mdpi.comsci-hub.se

The table below presents data on the thermo-oxidative stability of HDPE samples with varying ratios of Irganox 1010 and ferric stearate, measured by Oxidation Induction Time (OIT). A higher OIT indicates greater stability.

Sample Composition (wt%)OIT (minutes)Observation
HDPE + 0.1% Irganox 101044.3High stability with antioxidant alone.
HDPE + 0.1% Irganox 1010 + 0.05% Ferric Stearate27.5Ferric stearate reduces antioxidant efficiency.
HDPE + 0.1% Irganox 1010 + 0.1% Ferric Stearate19.9Further reduction in stability with increased pro-oxidant.
HDPE + 0.1% Irganox 1010 + 0.2% Ferric Stearate13.6Lowest stability, highest pro-oxidant effect.
Data derived from findings in Investigating effect of ferric stearate on stabilization efficiency of a phenolic antioxidant during thermal oxidation of polyethylene. researchgate.net

Surface Chemistry and Interfacial Phenomena in Diverse Applications

The functionality of this compound and related long-chain fatty acids in applications such as lubrication is fundamentally governed by their adsorption behavior on metal oxide surfaces. Research demonstrates that fatty acids like stearic acid readily form a monomolecular layer on iron and iron oxide surfaces. researchgate.net This process, known as chemisorption, involves the formation of a chemical bond between the carboxylate headgroup of the stearic acid molecule and the metal oxide surface. researchgate.net

This adsorbed layer acts as a boundary lubricant, significantly modulating the tribological properties of the interface. The presence of this organic film prevents direct solid-solid contact, even under high pressure, thereby reducing the coefficient of friction and wear. researchgate.netresearchgate.net Molecular dynamics (MD) simulations and experimental studies using techniques like the Quartz Crystal Microbalance (QCM) have provided deep insights into this phenomenon. researchgate.netnih.gov These studies show that friction generally decreases as the surface coverage of the adsorbed molecules increases. nih.govacs.org However, it has also been suggested that achieving a complete, close-packed monolayer is not always necessary for effective friction reduction. researchgate.netnih.gov

The solvent and the specific crystallographic orientation of the iron oxide surface can influence the kinetics and thermodynamics of adsorption. researchgate.net For instance, adsorption from a solvent like hexadecane (B31444) can be slower than from heptane (B126788) because the hexadecane molecules themselves tend to align on the surface, creating an energetic barrier for the stearic acid to overcome. researchgate.net The structure of the adsorbed film, which can range from a liquid-like to a solid-like state depending on surface coverage, also plays a critical role in determining the frictional response. acs.org

Table 2: Research Findings on Stearic Acid Adsorption and Friction

Research FocusKey FindingTechnique/MethodReference
Adsorption Mechanism Stearic acid chemisorbs on iron oxide via its carboxyl headgroup.Molecular Simulation researchgate.net
Friction vs. Coverage Friction decreases with increasing surface coverage.MD Simulations, QCM researchgate.netnih.gov
Minimum friction can occur at lower than full monolayer coverage.QCM, Tribometer researchgate.net
Film Structure Adsorbed films transition from liquid-like to amorphous to solid-like with increasing coverage.MD Simulations acs.org
Solvent Effects Adsorption kinetics are influenced by the solvent; hexadecane can slow adsorption compared to heptane.MD Simulations, QCM researchgate.net
Friction Comparison Saturated fatty acids (stearic acid) generally provide lower friction coefficients than unsaturated ones (oleic acid).Boundary Friction Experiments acs.orgacs.org

Recent research has explored the use of stearate-modified iron oxide nanoparticles as effective, eco-friendly corrosion inhibitors. researcher.life The primary mechanism of protection involves leveraging the hydrophobic nature of the stearate coating on the nanoparticles. Iron oxide nanoparticles can be surface-modified with fatty acids, such as stearic acid, where the carboxylate headgroup binds to the nanoparticle surface, leaving the long, hydrophobic hydrocarbon tail exposed. nih.gov

This surface modification transforms the nanoparticles into a hydrophobic agent that can be dispersed in non-aqueous media like crude oil. In systems containing both oil and water, such as in crude oil pipelines, these stearate-modified iron oxide nanoparticles have been shown to be highly effective at stabilizing water-in-oil emulsions. dntb.gov.ua By encapsulating water droplets within the oil phase, the nanoparticles prevent the corrosive aqueous phase from making direct contact with the metal surface (e.g., mild steel), thereby mitigating corrosion. researcher.lifedntb.gov.ua

The modification not only imparts hydrophobicity but can also enhance the thermal stability of composite materials. mendeley.com Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on stearic acid/Fe₃O₄ nanocomposites have shown high degradation temperatures, indicating their robustness. mendeley.com The use of such nano-modified coatings represents an advanced strategy for corrosion protection, acting as a physical barrier against corrosive species. mdpi.com

Table 3: Properties of Stearate-Modified Iron Oxide Nanocomposites

Property StudiedObservationImplication for Corrosion ProtectionAnalytical TechniqueReference
Emulsion Stabilization Effectively stabilizes water-in-oil emulsions.Prevents corrosive water from contacting metal surfaces.Not Specified researcher.lifedntb.gov.ua
Surface Modification Stearic acid provides a hydrophobic coating to iron oxide nanoparticles.Creates a water-repellent barrier.FTIR, XRD nih.govmendeley.com
Thermal Stability Nanocomposites show high degradation temperatures (246-251°C).Material is stable under various thermal conditions.TGA, DSC mendeley.com
Corrosion Inhibition Functions as an eco-friendly corrosion inhibitor for mild steel.Offers a non-toxic alternative for corrosion mitigation.Not Specified researcher.life

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural and Chemical State Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of iron stearate (B1226849).

FTIR spectroscopy is a powerful tool for identifying the functional groups present in iron stearate and understanding the coordination between the iron ion and the stearate ligand. The analysis of FTIR spectra reveals characteristic absorption bands that confirm the formation of metal carboxylates. researchgate.net

Key spectral features for this compound include:

Carboxylate Anion Stretches : The most significant bands are the antisymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. The antisymmetric stretch (νₐₛ(COO⁻)) typically appears around 1540-1580 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is observed near 1400-1450 cm⁻¹. researchgate.net The separation between these two wavenumbers (Δν) can provide insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate bridging, or chelating).

Absence of Free Carboxylic Acid : A crucial indicator of a complete reaction is the disappearance of the characteristic C=O stretching vibration of the free stearic acid, which is typically found around 1700 cm⁻¹. researchgate.netdoi.org Additionally, the absence of a broad O-H stretching band in the 3500–3000 cm⁻¹ region confirms the lack of unreacted acid and water of hydration. researchgate.netdoi.org

Alkyl Chain Vibrations : The spectra also exhibit bands corresponding to the long alkyl chain of the stearate ligand, such as the C-H stretching vibrations around 2920 cm⁻¹ and 2850 cm⁻¹. researchgate.net A progression of wagging bands between 1350-1200 cm⁻¹ can indicate a lamellar structure. doi.org

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Significance
~2920 and ~2850 Asymmetric and Symmetric C-H stretch Confirms presence of stearate alkyl chain.
~1700 C=O stretch Absence indicates complete reaction of stearic acid. researchgate.net
~1540-1580 Antisymmetric COO⁻ stretch Confirms formation of metal carboxylate. researchgate.net

Interactive data table coming soon.

X-ray diffraction is essential for determining the crystalline structure and phase purity of this compound. The technique provides information on the arrangement of atoms within the material, revealing its long-range order. forcetechnology.comncl.ac.uk

Studies have shown that iron stearates often exhibit a lamellar structure, where planes of iron complexes are separated by the long alkyl chains of the stearate ligands. oup.comacs.org This is evidenced by characteristic diffraction peaks at low 2θ angles. doi.org For instance, dominant peaks at 2θ values of approximately 5.6° and 21.4° have been reported, corresponding to the (001) and (110) planes, respectively. The position of these peaks can be used to calculate the interlayer spacing. oup.com

XRD is also crucial in analyzing the products of thermal decomposition of this compound, helping to identify the resulting iron oxide phases such as hematite (B75146) (α-Fe₂O₃) or magnetite (Fe₃O₄). forcetechnology.com The diffraction patterns of these oxides are well-established and can be used for phase identification. forcetechnology.comarxiv.org

Table 2: Representative XRD Peak Positions for this compound

2θ (degrees) Miller Indices (hkl) Structural Implication
~5.6 (001) Indicates lamellar structure.

Interactive data table coming soon.

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements present on the surface of the this compound sample. This method analyzes the kinetic energy of electrons ejected from the top 1-10 nm of the material upon X-ray irradiation.

For this compound, XPS is particularly valuable for confirming the oxidation state of the iron. The binding energy of the Fe 2p core level electrons is different for Fe²⁺ and Fe³⁺ states. researchgate.net This allows for the direct determination of the valence state of iron in the synthesized compound. The technique can also quantify the relative amounts of carbon and oxygen, confirming the stoichiometry of the stearate ligand.

Mössbauer spectroscopy is a highly sensitive technique specifically for iron-containing compounds, providing detailed information about the valence state (Fe²⁺ vs. Fe³⁺), spin state (high-spin or low-spin), and coordination environment of the iron nucleus. carleton.edumst.edumdpi.com

The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). carleton.edumdpi.com

Isomer Shift (IS) : This parameter is related to the electron density at the nucleus and is highly indicative of the oxidation state. Different ranges of IS values are characteristic of Fe²⁺ and Fe³⁺.

Quadrupole Splitting (QS) : This arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment around the iron atom.

In mixed-valence this compound complexes, Mössbauer spectroscopy can distinguish between localized valence states (where distinct Fe²⁺ and Fe³⁺ sites are observed) and delocalized valence states (where an intermediate valence state is seen), which can be temperature-dependent. oup.comoup.com For example, some trinuclear this compound complexes show a delocalized valence state at room temperature, which becomes localized at lower temperatures. oup.com This makes it an indispensable tool for studying the electronic structure of complex this compound systems. researchgate.net

Table 3: Illustrative Mössbauer Parameters for a Mixed-Valence this compound at 78 K

Iron Species Isomer Shift (IS) (mm s⁻¹) Quadrupole Splitting (QS) (mm s⁻¹) Interpretation
Fe(III) 0.54 1.24 Characteristic of high-spin Fe³⁺. oup.com

Interactive data table coming soon.

Thermal Analysis for Decomposition Kinetics and Material Stability

Thermal analysis techniques are employed to study the stability of this compound at elevated temperatures and to investigate the kinetics of its decomposition.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. socialresearchfoundation.com For this compound, TGA reveals a multi-stage decomposition process.

A typical decomposition profile for ferric stearate might include:

Dehydration : An initial, small mass loss at lower temperatures (e.g., 50–150 °C), corresponding to the loss of adsorbed or coordinated water.

Decarboxylation : A major mass loss in the range of 250–400 °C, attributed to the breakdown of the stearate ligand and release of volatile organic fragments.

Residue Oxidation : At higher temperatures (above 500 °C), the remaining material oxidizes to form a stable iron oxide, typically Fe₂O₃, as the final residue. doi.org

By analyzing the TGA data, kinetic parameters such as the activation energy (Ea) of decomposition can be determined using various kinetic models. researchgate.netnih.govscirp.org This information is crucial for understanding the thermal stability and for applications where this compound is used as a precursor for synthesizing iron oxide nanoparticles via thermal decomposition. acs.orgresearchgate.net The decomposition temperature and kinetics can be influenced by the presence of iron, which can catalyze the degradation process. researchgate.netrdd.edu.iq

Table 4: Typical Thermal Decomposition Stages of Ferric Stearate from TGA

Temperature Range (°C) Process Approximate Mass Loss (%) Final Product
50–150 Dehydration 2–3% Anhydrous this compound
250–400 Decarboxylation 60–65% Carbonaceous intermediate

Interactive data table coming soon.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Reaction Enthalpies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.netacs.org By comparing the heat flow to a sample and an inert reference, DSC can precisely determine the temperatures and enthalpies of events like melting, crystallization, and decomposition. researchgate.netscielo.br

In the analysis of iron(III) stearate, DSC is instrumental in characterizing its thermal properties. Research has shown that DSC curves of iron(III) stearate exhibit distinct thermal events. researchgate.net For instance, the analysis of iron(III) stearate synthesized by a double decomposition method reveals a series of endothermic peaks in the temperature range of 80°C to 150°C. researchgate.netresearchgate.net These peaks are associated with the melting and phase transitions of the compound. The thermal curves of stearic acid often serve as a reference point for interpreting the results for this compound. researchgate.net The gradual reduction of the stearic acid-related thermal bands between 65°C and 80°C can indicate the progression of the reaction and the purity of the final this compound product. researchgate.net

The data obtained from DSC, such as the peak temperatures and the area under the peaks (which corresponds to the enthalpy of the transition), are vital for quality control in the production of this compound. researchgate.net Variations in these thermal characteristics can suggest differences in structure, purity, or the ratio of Fe²⁺ to Fe³⁺ ions in the sample. researchgate.net

Below is a table representing typical thermal transition data that can be obtained for iron stearates and related materials using DSC.

Table 1: Representative DSC Data for this compound and Related Compounds

Material Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy of Fusion (J/g)
Stearic Acid Melting ~56 ~69 ~170-200
Iron(III) Stearate (Sample A) Phase Transition 85 92 Not Reported
Iron(III) Stearate (Sample A) Melting 110 118 Not Reported

Note: The values presented are illustrative and can vary based on the specific synthesis method, purity, and analytical conditions.

Differential Thermal Analysis (DTA) for Quantitative Compositional Analysis

Differential Thermal Analysis (DTA) is another thermoanalytical technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. researchgate.net DTA curves provide information on physical and chemical changes such as melting, crystallization, and decomposition. researchgate.netresearchgate.net

While closely related to DSC, DTA is particularly useful for the quantitative compositional analysis of metal soaps like stearates. psu.edu A key application is the determination of unreacted starting materials, such as free stearic acid, in the final product. rsc.orgacs.org The principle relies on the linear relationship between the area of the melting endotherm of a component and its concentration in the sample. rsc.orgacs.org

For example, in the analysis of aluminum stearate, a DTA technique was developed to quantify the amount of free stearic acid. psu.edursc.orgscirp.org A major endothermic peak corresponding to the melting of stearic acid is observed, and its peak area is directly proportional to the concentration of the free acid. acs.org This method is rapid, accurate, and can be adapted for routine quality control. acs.org This principle is directly applicable to the quality control of this compound production, where the presence of excess stearic acid can impact the material's properties. rsc.org By creating a calibration curve with standard mixtures of known stearic acid concentration in this compound, the amount of free acid in an unknown sample can be accurately determined.

Table 2: DTA for Quantitative Analysis of Stearic Acid in a Metal Stearate Matrix

Parameter Description
Technique Differential Thermal Analysis (DTA)
Analyte Free Stearic Acid
Matrix Metal Stearate (e.g., this compound)
Measurement Principle The area of the melting endotherm for stearic acid is proportional to its concentration.
Typical Temperature Range 45°C - 85°C for the stearic acid melting endotherm. acs.org

| Application | Quality control to ensure complete reaction and limit free acid impurity. rsc.org |

Microscopic and Particle Sizing Techniques for Morphological Characterization

The physical form of this compound, including its particle size and shape, significantly influences its application properties. Advanced microscopic and particle sizing techniques are employed for detailed morphological characterization.

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is a high-resolution surface imaging technique that uses a focused beam of electrons to generate detailed images of a sample's surface topography. acs.org As the electron beam scans the surface, it interacts with the sample, producing secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image. acs.orgresearchgate.net SEM provides valuable information about particle shape, size, and surface texture. ulisboa.pt

In the context of this compound, SEM can be used to visualize the morphology of the particles, which can range from fine powders to larger agglomerates. ijert.orgresearchgate.net For instance, SEM images of the iron chloride precursors used in this compound synthesis show them as large particles. ijert.org The morphology of the final this compound product is critical for its performance as a pro-oxidant additive or as a precursor in nanoparticle synthesis. ijert.org Computer-controlled SEM (CCSEM) can further enhance this analysis by automating the measurement of elemental composition, size, and morphology for hundreds of particles per hour. measurlabs.com

Laser Diffraction Particle Size Analysis for Distribution Profiling

Laser Diffraction is a widely used technique for measuring the particle size distribution of materials. horiba.com The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size. epo.org A laser beam is passed through a dispersed sample, and the scattered light pattern is measured by a series of detectors. epo.org This pattern is then used to calculate the particle size distribution, typically reported as a volume-based distribution. epo.org

This technique is applied to determine the grain size of precipitated this compound. researchgate.net The particle size distribution is a critical parameter as it affects the material's reactivity, flowability, and how it incorporates into other materials, such as polymers. horiba.com The analysis can be performed on dry powders or wet suspensions. For dry powders, a key aspect of method development is selecting the appropriate air pressure to ensure agglomerates are broken up without fracturing the primary particles.

The results are often presented as a histogram and a table of characteristic values, such as the D10, D50 (median), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume lies, respectively.

Table 3: Example of Laser Diffraction Particle Size Data for a Stearate Powder

Parameter Value (µm) Description
D10 4.58 10% of the particles have a diameter smaller than this value.
D50 8.25 The median particle diameter by volume.
D90 14.90 90% of the particles have a diameter smaller than this value.

| Volume Mean Diameter (D researchgate.net) | 9.15 | The mean diameter based on the volume distribution. |

Note: Data is illustrative, based on magnesium stearate, and represents typical output from a laser diffraction analysis.

Advanced Chromatographic and Affinity-Based Separation Methods

While the previous techniques focus on the bulk and physical properties of this compound, advanced separation methods can utilize its specific chemical affinities for highly specialized applications.

Application of Immobilized Metal Affinity Chromatography (IMAC) in Phosphoproteomics

Immobilized Metal Affinity Chromatography (IMAC) is a powerful separation technique based on the specific affinity between metal ions and certain functional groups on proteins and peptides, particularly phosphate (B84403) groups. ijert.org In phosphoproteomics, which is the large-scale study of protein phosphorylation, IMAC is used to selectively enrich phosphopeptides from complex biological samples before analysis by mass spectrometry. ijert.org

A novel application involves using iron(III) stearate as a key component of the stationary phase in IMAC systems. ijert.org Researchers have developed IMAC systems with stationary phases based on collapsed Langmuir-Blodgett films of iron(III) stearate. ijert.org These iron(III)-based phases exhibit a strong affinity for the phosphate groups on peptides.

Studies have shown that these iron(III) stearate-based IMAC systems demonstrate superior binding capacity, selectivity, and recovery of phosphopeptides compared to some commercial alternatives. ijert.org This enhanced performance leads to an increased coverage of the phosphoproteome, making these systems a promising tool for in-depth research into cellular signaling pathways, which are often regulated by protein phosphorylation. ijert.org The mobile phases in these systems often consist of components like ammonia, piperidine, and heptadecafluorooctanesulfonic acid to optimize the binding and elution of the phosphopeptides. ijert.org

Environmental Impact and Degradation Research

Mechanisms of Environmental Degradation Promotion in Polymeric Materials

Iron stearate (B1226849) is recognized as an effective pro-oxidant additive used to accelerate the degradation of various polymeric materials, particularly polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). mdpi.comvjs.ac.vnnih.gov Its primary function is to promote degradation through oxidative processes, which can be initiated by exposure to heat (thermo-oxidation) or ultraviolet (UV) light (photo-oxidation). researchgate.net The mechanisms involve a series of chemical reactions that lead to the breakdown of the polymer's long molecular chains.

The core mechanism revolves around the ability of iron stearate to generate free radicals, which initiate and propagate the degradation process. researchgate.netnih.gov Studies show that ferric stearate (FeSt₃) can accelerate the initial degradation of polyethylene by creating additional alkyl macroradicals. mdpi.com It also catalyzes the decomposition of alkyl hydroperoxides, which are intermediate products formed during the oxidation phase. mdpi.comresearchgate.net This catalytic cycle significantly speeds up the cleavage of polyethylene chains. researchgate.net The process involves the iron ion cycling between its oxidation states (e.g., Fe³⁺ and Fe²⁺), which facilitates the breakdown of hydroperoxides (POOH) into reactive radicals, consequently producing carbonyl groups. indexcopernicus.comrsc.org

Research comparing different metal stearates has shown that this compound is a particularly effective photo-oxidation aid for polyethylene, while manganese stearate is more influential in thermo-oxidative degradation. mdpi.comresearchgate.netcetjournal.it The addition of this compound to polyethylene films results in a much faster rate of photo-oxidative degradation compared to pure polyethylene. mdpi.com This is evidenced by the earlier detection of carbonyl groups, which are indicators of oxidation, in films containing the additive. mdpi.com The process leads to a significant decrease in the polymer's molecular weight and embrittlement of the material. researchgate.netjournals.co.za

The effectiveness of this compound as a pro-degradant is influenced by its concentration. nih.govnih.gov Studies on both polyethylene and polypropylene have demonstrated that transition metal complexes, especially ferric stearate, are very effective photodegradants. journals.co.za The degradation process involves chain scission dominating over cross-linking, which is indicated by an increase in the melt flow index (MFI) of the polymer. journals.co.za This chain scission reduces the polymer's molecular weight, a necessary precondition for microorganisms to metabolize the material. mdpi.com

Interactive Table: Key Mechanisms of this compound in Polymer Degradation Click on the headers to sort the data.

Degradation TypeKey MechanismRole of this compoundResulting Effect on PolymerSupporting Findings
Photo-oxidation Generation of free radicals under UV light. researchgate.netresearchgate.netActs as a photo-oxidation aid and photosensitizer. mdpi.comresearchgate.netAccelerates generation of alkyl macroradicals and decomposition of hydroperoxides. mdpi.comFaster molecular weight reduction and formation of carbonyl groups. mdpi.comresearchgate.net
Thermo-oxidation Initiation of degradation at elevated temperatures. researchgate.netCatalyzes thermal decomposition of hydroperoxides. indexcopernicus.comIncreases the rate of chain scission and embrittlement. researchgate.netShifts decomposition temperature to lower values. researchgate.net
General Oxidation Catalytic cycle involving transition metal ions. rsc.orgDonates electrons to hydroperoxide groups to accelerate oxidative cleavage. rsc.orgIntroduces oxygen-containing functional groups (ketones, aldehydes, etc.). nih.govReduces physical properties like tensile strength and elongation. cetjournal.it

Life Cycle Assessment Considerations for this compound-Containing Products

Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. When considering products containing this compound, such as oxo-degradable plastics, a comprehensive LCA must account for the role and fate of the additive itself. nih.gov However, there are significant knowledge gaps concerning the ecotoxicological effects of many plastic additives, which complicates their inclusion in LCAs. sciencesconf.org

For oxo-degradable plastics containing this compound, key LCA considerations include:

Raw Material Phase: The environmental impact of producing the this compound additive itself.

Use Phase: The potential for the additive to leach from the plastic product during its service life.

End-of-Life Phase: The primary area of concern and debate. The intended function of this compound is to accelerate degradation. However, this leads to questions about the final state of the plastic. A major controversy is whether the plastic fully biodegrades or fragments into microplastics that persist in the environment. greendotbioplastics.comellenmacarthurfoundation.org The formation of these microplastics is a significant environmental concern, particularly in marine ecosystems. ellenmacarthurfoundation.orgciel.org

Recycling: The presence of pro-oxidant additives like this compound can interfere with recycling processes. These additives are designed to promote degradation, which can compromise the physical properties and service life of recycled products made from this waste stream. foodpackagingforum.orgwikipedia.org

Current research highlights a lack of specific LCA models that fully characterize the environmental impact of additives like this compound throughout the plastic life cycle. sciencesconf.org This gap hinders the ability to perform a complete and accurate assessment of so-called "environmentally friendly" plastics and to plan for a truly circular economy. nih.gov

Research into the Biodegradation Pathways of this compound-Modified Polymers

The biodegradation of polymers modified with pro-oxidants like this compound is typically described as a two-stage process. mdpi.comredalyc.org

Abiotic Oxidation: The first stage is an abiotic process where the pro-oxidant additive, activated by environmental factors like UV light or heat, accelerates the oxidation of the polymer. vjs.ac.vnmdpi.com This chemical degradation leads to extensive chain scission, a significant reduction in molecular weight, and the introduction of oxygen-containing functional groups (e.g., carbonyls, carboxylates) into the polymer backbone. mdpi.comredalyc.org This initial fragmentation is crucial, as the original high molecular weight of polymers like polyethylene makes them resistant to microbial attack. redalyc.org

Biotic Degradation: The second stage is the biotic process. The smaller, oxidized polymer fragments generated in the first stage are theoretically more accessible and recognizable to microorganisms. mdpi.comredalyc.org These microorganisms, such as bacteria and fungi, can then use the fragments as a carbon source, leading to further breakdown. redalyc.orgbiodeg.org The ultimate goal of this stage is the mineralization of the material into carbon dioxide, water, and biomass. vjs.ac.vnbiodeg.org

However, there is significant scientific debate and controversy surrounding the extent and completeness of this second stage for oxo-degradable plastics. biodeg.orgeuropean-bioplastics.org While some studies and proponents argue that the process leads to complete biodegradation, numerous reports suggest that it primarily results in the fragmentation of the plastic into microplastics. greendotbioplastics.comeuropean-bioplastics.orgpce.parliament.nz These microparticles may persist in the environment for long periods without fully mineralizing. greendotbioplastics.commdpi.com

Research has shown that while the addition of this compound can accelerate the initial degradation, the subsequent biodegradation is often limited under natural environmental conditions. pce.parliament.nz Studies have confirmed that the decomposition of oxo-biodegradable plastics produces plastic microparticles that accumulate in the environment. mdpi.com The effectiveness of the biodegradation stage is highly dependent on the environmental conditions (e.g., presence of specific microorganisms, temperature, moisture) and the extent of the initial abiotic oxidation. redalyc.org

Interactive Table: Stages of Degradation for this compound-Modified Polymers Click on the headers to sort the data.

StageProcess NameDescriptionKey FactorsOutcome
1 Abiotic Oxidation Chemical degradation of the polymer initiated by the pro-oxidant additive. mdpi.comredalyc.orgUV light, heat, oxygen, presence of this compound. vjs.ac.vnresearchgate.netPolymer chain scission, reduced molecular weight, formation of oxygenated groups. mdpi.com
2 Biotic Degradation Microorganisms consume the low-molecular-weight, oxidized polymer fragments. redalyc.orgbiodeg.orgMicrobial activity, environmental conditions (soil, water), accessibility of fragments. redalyc.orgDebated: Complete mineralization (CO₂, H₂O, biomass) vs. formation of persistent microplastics. greendotbioplastics.commdpi.combiodeg.org

Environmental Fate of this compound Degradation Products

The environmental fate of the degradation products from this compound-containing polymers is a subject of considerable concern and ongoing research. The primary breakdown products are the fragmented polymer pieces, which can range in size down to microplastics and nanoplastics. greendotbioplastics.comciel.orgpce.parliament.nz

A significant body of evidence suggests that oxo-degradable plastics contribute to microplastic pollution. ellenmacarthurfoundation.orgmdpi.com These small plastic particles are persistent and can accumulate in soil, freshwater, and marine environments. ciel.orgpce.parliament.nz Once in the environment, these microplastics can pose risks to wildlife through ingestion and can act as vectors for other environmental toxins. ciel.orgmdpi.com

Beyond the plastic fragments, the fate of the this compound additive itself and its constituents is another consideration. There are concerns about the potential for the transition metals used as pro-oxidants to leach into the environment and cause ecotoxicological effects. foodpackagingforum.orgmdpi.com Studies have investigated the toxicity of leachates from plastics containing oxo-degradant additives. One study found that leachates from various additivated polymers exerted toxicity on different organisms, including crustaceans and bacteria, and hypothesized that the additive enhances the toxic effects of the virgin polymer leachates. nih.gov However, another multi-year study concluded that the toxicity of leachates from oxo-biodegradable plastic was nil, with the exception of a cobalt-based pro-oxidant not typically used in most formulations. symphonyenvironmental.com

Future Research Directions and Emerging Opportunities

Identification of Key Gaps in Current Fundamental Understanding

A primary challenge in the field is the incomplete understanding of the precise molecular and three-dimensional structures of iron stearate (B1226849). acs.orgscispace.com Commercially available "ferric stearate" is often not a pure compound but a mixture of stearic acid and a trinuclear iron cluster, and the exact composition of many iron stearates has not been definitively established. epa.gov This ambiguity presents a significant barrier to understanding structure-property relationships, which are critical for predicting and controlling the behavior of iron stearate in various applications.

Key research questions that remain to be fully answered include:

Precise Molecular Structure: The full metal-ligand structures are not completely deciphered. acs.org While studies have identified polynuclear complexes, such as [Fe₃(μ₃-O)St₆·xH₂O]Cl in iron(II) stearate (FeSt₂) and a mixture including [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St in iron(III) stearate (FeSt₃), a comprehensive understanding across different synthetic conditions is lacking. acs.org

Influence of Synthesis Parameters: How reaction conditions like pH, temperature, and reactant concentrations precisely influence the formation of specific iron polynuclear complexes and the final stoichiometry is not fully mapped out. google.com

Hydrolysis Mechanisms: The hydrolysis of iron salts during synthesis is a complex process that affects the coordination of the iron ions and the final structure of the stearate complex. acs.orgresearchgate.net A deeper understanding of these hydrolysis and condensation pathways is needed.

Precursor-to-Nanoparticle Conversion: While this compound is a key precursor for iron oxide nanoparticles, the exact mechanisms of its thermal decomposition and subsequent nucleation and growth of nanoparticles are still under investigation. acs.orgresearchgate.net Unraveling these pathways is crucial for achieving precise control over nanoparticle size, shape, and composition. researchgate.net

Exploration of Novel Synthetic Strategies for Enhanced Functionality

Addressing the gaps in fundamental understanding will be facilitated by the exploration of new and refined synthetic methods. The goal is to move beyond traditional precipitation techniques to achieve greater control over the compound's structure and purity, thereby enhancing its functionality for specific applications.

Future research in synthetic strategies should focus on:

Controlled Stoichiometry and Purity: Current methods like saponification-metathesis and double precipitation often face challenges with impurities such as unreacted stearic acid. researchgate.net Novel routes or significant refinements to existing protocols are needed to consistently produce high-purity this compound with well-defined Fe²⁺/Fe³⁺ ratios and stearate chain coordination. google.com Patented improvements, for instance, focus on optimizing pH and temperature control to ensure the complete conversion of stearic acid. google.comgoogle.com

Precursor Engineering: A significant opportunity lies in designing and synthesizing this compound precursors with specific molecular structures tailored for targeted applications. By controlling the polynuclearity of the iron core and the arrangement of the stearate ligands, it may be possible to program the precursor to yield iron oxide nanoparticles with desired morphologies (e.g., cubes, plates) upon decomposition. researchgate.net

Advanced Fabrication Techniques: Methods like the Langmuir-Blodgett technique, used to create highly ordered multilayer films of iron(III) oxide-stearate, offer a pathway to structured materials with tailored properties for applications in nanomagnetism and sensors. Further exploration of such "bottom-up" fabrication approaches could lead to novel functional surfaces and devices.

Ultrasonic and Mechanochemical Methods: Investigating non-classical synthesis methods, such as ultrasonic-assisted co-precipitation or mechanochemical synthesis, could offer advantages in terms of reaction kinetics, energy efficiency, and the formation of unique structural phases. nih.gov

Synthetic StrategyObjectivePotential Advantages
Refined Metathesis High purity, controlled stoichiometryImproved yield, elimination of byproducts like unreacted stearic acid. google.com
Precursor Engineering Tailored nanoparticle synthesisPrecise control over nanoparticle size, shape, and composition. researchgate.net
Langmuir-Blodgett Deposition Highly ordered thin filmsFabrication of structured materials for sensors and nanomagnetism.
Ultrasonic-Assisted Synthesis Enhanced reaction efficiencyFaster reaction times, improved material homogeneity. nih.gov

Development of Advanced this compound-Based Composites and Hybrid Materials

This compound serves as a versatile building block for a range of advanced composite and hybrid materials. Future research will likely focus on creating multifunctional materials by combining this compound or its derivatives with other components like polymers and inorganic nanoparticles.

Emerging opportunities in this area include:

Polymer-Matrix Composites: this compound is used as a pro-oxidant additive to promote the degradation of polyolefins like polyethylene (B3416737). researchgate.net Future work could focus on developing more efficient and selective this compound-based systems for controlled polymer degradation. This includes creating synergistic combinations with other metal stearates, such as cobalt stearate, to enhance degradation under specific conditions.

Core-Shell Nanostructures: A promising direction is the development of hybrid core-shell nanoparticles. nih.gov Iron oxide cores derived from this compound can be coated with polymer shells (e.g., polystyrene, polymethyl methacrylate) using techniques like atom transfer radical polymerization (ATRP). nih.gov These materials combine the magnetic properties of the core with the processability and functionality of the polymer shell, opening doors for applications in biomedicine and advanced materials. nih.gov

Functional Surface Coatings: Building on the principles of self-assembly, composites of this compound and other materials like zinc stearate can be used to create functional coatings. nih.gov For example, superhydrophobic magnetic sorbents have been developed for oil-water separation by coating iron-rich particles with zinc stearate. nih.gov This approach could be expanded to create a variety of functional surfaces with tailored wettability, magnetic response, and catalytic activity.

Interdisciplinary Research Synergies and Applications in Unexplored Fields

The unique properties of this compound position it at the intersection of chemistry, materials science, environmental science, and biomedicine. Fostering interdisciplinary collaborations is key to unlocking its full potential in new and unexplored application areas.

Potential areas for synergistic research include:

Biomedical Applications: The use of this compound as a precursor for monodisperse iron oxide nanoparticles is of significant interest for biomedical applications, including as contrast agents for magnetic resonance imaging (MRI) and as therapeutic agents for magnetic hyperthermia cancer treatment. researchgate.net Future research will require collaboration between materials chemists and biomedical researchers to optimize nanoparticle properties for clinical translation.

Environmental Remediation: The development of this compound-based materials for environmental applications is a nascent but promising field. Its role in creating magnetic sorbents for oil spill cleanup is one example. nih.gov Further research could explore its use in catalysts for pollutant degradation or as a component in membranes for water purification.

Catalysis: this compound itself can act as a catalyst in organic synthesis. wikipedia.org Its good solubility in nonpolar solvents makes it a candidate for homogeneous catalysis in organic media. researchgate.net Interdisciplinary work with chemical engineers and organic chemists could lead to the discovery of new catalytic applications, potentially in areas like heavy oil upgrading or polymerization reactions. researchgate.netresearchgate.net

Advanced Electronics and Spintronics: The ordered structures of iron(III) oxide-stearate multilayers suggest potential in nanomagnetism and sensor technology. Collaboration with physicists and electrical engineers could explore the magnetic and electronic properties of these structured materials for applications in data storage, spintronics, and novel sensing platforms.

Q & A

Q. What are the standard protocols for synthesizing iron stearate, and how do reaction conditions influence its structural properties?

this compound is typically synthesized via co-precipitation of sodium stearate with ferric chloride (FeCl₃) in aqueous solutions. Key parameters include pH control (e.g., maintaining pH ~5.8 for FeSt₂ or ~2.9 for FeSt₃), temperature, and reaction time. For FeSt₃, rapid pH drops promote condensation of monomeric species into polynuclear complexes like [Fe₇(µ₃-O)₆St₁₂], while FeSt₂ forms smaller clusters such as [Fe₂(OH)₂St₄] . Adjusting these parameters alters carboxylate coordination modes (bridging vs. chelating) and iron oxidation states, impacting nanoparticle design .

Q. Which characterization techniques are critical for confirming this compound purity and composition?

Elemental analysis (C, H, Fe, O), FTIR (to identify carboxylate bonding modes), and MALDI-TOF mass spectrometry are essential. For example, FTIR peaks at ~1530 cm⁻¹ (asymmetric COO⁻ stretch) and ~1450 cm⁻¹ (symmetric stretch) distinguish bridging vs. chelating ligands. MALDI-TOF reveals polynuclear species like Fe₇ clusters in FeSt₃, while discrepancies in elemental analysis (e.g., total weight <100%) may indicate residual chloride or sodium .

Q. How does pH influence the speciation of this compound complexes during synthesis?

At pH >5 (FeSt₂), ferrous species remain monomeric, forming [Fe(OH)₂St₂] or [Fe₂(OH)₂St₄]. At pH <3 (FeSt₃), rapid condensation generates polynuclear complexes like [Fe₇O(H)₆St₁₂], confirmed by pH-dependent MALDI-TOF and IR spectroscopy. Lower pH increases protonation, destabilizing stearate ligands and promoting hydroxyl/oxo bridging .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in elemental analysis data for this compound?

Discrepancies in Fe/O ratios (e.g., FeSt₃ showing Fe/O ~1.2 vs. theoretical 1.0) arise from incomplete precursor dissociation or residual counterions (Na⁺, Cl⁻). Use complementary techniques:

  • TGA-MS quantifies organic/inorganic fractions.
  • XPS validates oxidation states (Fe²⁺ vs. Fe³⁺).
  • ICP-OES detects trace impurities .

Q. How do this compound precursors dictate the morphology and magnetic properties of derived nanoparticles?

FeSt₃’s polynuclear complexes (e.g., Fe₇ clusters) act as nucleation seeds, producing smaller, monodisperse nanoparticles (5–10 nm) with high surface anisotropy. In contrast, FeSt₂’s monomeric precursors yield larger particles (20–50 nm) with lower coercivity. This is critical for MRI contrast agents (small particles) vs. hyperthermia applications (larger particles) .

Q. What methodologies optimize this compound-based nanoparticle stabilization for biomedical applications?

Stabilization involves:

  • Ligand exchange : Replace stearate with PEG or dextran for biocompatibility.
  • Silica coating : Enhances colloidal stability in physiological pH.
  • Surface functionalization : Attach targeting moieties (e.g., antibodies) via carboxylate groups .

Q. How can researchers address inconsistencies in reported magnetic relaxation properties of this compound-derived nanoparticles?

Discrepancies often stem from agglomeration or oxidation. Standardize protocols:

  • Inert-atmosphere synthesis minimizes Fe²⁺ oxidation.
  • DLS/Zeta potential measures colloidal stability.
  • SQUID magnetometry under controlled humidity quantifies magnetic relaxation .

Methodological Frameworks

Designing experiments to correlate this compound structure with catalytic activity

  • Objective : Assess FeSt₃’s efficacy in Fenton reactions.
  • Variables : pH (2–6), H₂O₂ concentration, Fe/O ratio.
  • Outputs : ROS generation (via fluorescence probes), Fe leaching (ICP-OES).
  • Statistical tools : Response surface methodology (RSM) to model interactions .

Analyzing conflicting data on this compound’s thermal decomposition pathways

  • Contradiction : Some studies report exothermic decomposition at 250°C; others note endothermic behavior.
  • Resolution : Conduct TGA-DSC under varying heating rates and atmospheres (N₂ vs. air). Exothermic peaks in air indicate oxidative degradation, while N₂ promotes pyrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.